Cas no 16670-59-0 (2-(2,2-dimethylpropyl)phenol)

2-(2,2-dimethylpropyl)phenol structure
Nom du produit:2-(2,2-dimethylpropyl)phenol
Numéro CAS:16670-59-0
Le MF:C11H16O
Mégawatts:164.244
CID:3808377
2-(2,2-dimethylpropyl)phenol Propriétés chimiques et physiques
Nom et identifiant
-
- Phenol, 2-(2,2-dimethylpropyl)-
- 2-(2,2-dimethylpropyl)phenol
-
- Piscine à noyau: 1S/C11H16O/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3
- La clé Inchi: BHTUQORBCROFCY-UHFFFAOYSA-N
- Sourire: C1(O)=CC=CC=C1CC(C)(C)C
Propriétés expérimentales
- Dense: 0.964±0.06 g/cm3(Predicted)
- Point de fusion: 37-38 °C
- Point d'ébullition: 239.7±9.0 °C(Predicted)
- Le PKA: 10.40±0.35(Predicted)
2-(2,2-dimethylpropyl)phenol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-45481616-5.0g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 5.0g |
$3235.0 | 2023-02-05 | |
Enamine | BBV-45481616-1g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 1g |
$1232.0 | 2023-10-28 | |
Enamine | BBV-45481616-2.5g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 2.5g |
$2554.0 | 2023-10-28 | |
Enamine | BBV-45481616-1.0g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 1.0g |
$1232.0 | 2023-02-05 | |
Enamine | BBV-45481616-10.0g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 10.0g |
$4067.0 | 2023-02-05 | |
Enamine | BBV-45481616-5g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 5g |
$3235.0 | 2023-10-28 | |
Enamine | BBV-45481616-10g |
2-(2,2-dimethylpropyl)phenol |
16670-59-0 | 95% | 10g |
$4067.0 | 2023-10-28 |
2-(2,2-dimethylpropyl)phenol Littérature connexe
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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